2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds.
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-23-9-8-21-14(13-5-3-2-4-6-13)11-19-17(21)25-12-15(22)20-16-18-7-10-24-16/h2-7,10-11H,8-9,12H2,1H3,(H,18,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKOZTXOOGBMRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1SCC(=O)NC2=NC=CS2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Imidazole Ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with a thiazole derivative to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole-thiazole derivatives.
Scientific Research Applications
2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole and thiazole rings can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: shares structural similarities with other imidazole-thiazole derivatives.
2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid: Another compound with a thiazole ring, known for its biological activities.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also feature heterocyclic rings and have shown significant biological activities.
Uniqueness
The unique combination of imidazole and thiazole rings in 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule featuring both imidazole and thiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 389.5 g/mol. Its structural characteristics include an imidazole ring, a thiazole group, and a thioether linkage, which are pivotal for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5O2S |
| Molecular Weight | 389.5 g/mol |
| CAS Number | 1207021-42-8 |
The biological activity of the compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring is known for its capacity to coordinate with metal ions, which can enhance enzyme inhibition or receptor binding. This interaction can lead to significant biological effects, such as:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could act as a modulator for receptors associated with various physiological processes.
Antimicrobial Activity
Research has demonstrated that compounds containing imidazole and thiazole moieties exhibit notable antimicrobial properties. Studies have shown that derivatives similar to this compound effectively inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Recent investigations into the anticancer potential of imidazole derivatives have revealed promising results. For instance, compounds structurally related to 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide have been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Study on Antimicrobial Efficacy
A study conducted by Jain et al. evaluated the antimicrobial efficacy of various imidazole derivatives against common pathogens using the cylinder wells diffusion method. The results indicated that certain derivatives exhibited significant inhibition zones comparable to standard antibiotics like Norfloxacin .
Evaluation of Anticancer Properties
In another study focusing on the anticancer properties, researchers synthesized several imidazole-containing compounds and tested their effects on human cancer cell lines. The results showed that these compounds could significantly reduce cell viability, indicating their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, and how can reaction conditions be optimized?
- Answer: Synthesis typically involves (i) formation of the imidazole core via condensation of substituted amines and carbonyl precursors, (ii) introduction of the thioether linkage using thioglycolic acid derivatives, and (iii) coupling with the thiazole-2-amine moiety. Optimization includes controlling temperature (60–80°C), solvent choice (e.g., DMF or ethanol), and catalysts (e.g., triethylamine). Reaction progress should be monitored via TLC, and purification achieved via recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Answer: Essential techniques include:
- NMR (¹H/¹³C): Confirm substituent positions on imidazole and thiazole rings (e.g., methoxyethyl proton signals at δ 3.2–3.6 ppm, thioether linkage at δ 4.1–4.3 ppm) .
- IR: Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Mass Spectrometry: Validate molecular weight (e.g., [M+H]⁺ peak at m/z ~414) .
Q. What preliminary biological screening assays are recommended for this compound?
- Answer: Prioritize enzyme inhibition assays (e.g., kinase or protease targets due to imidazole-thiazole pharmacophores) and antimicrobial activity tests (MIC determination via broth microdilution). Use cell viability assays (MTT/XTT) for cytotoxicity profiling .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxyethyl vs. chlorophenyl) impact biological activity and solubility?
- Answer: Methoxyethyl groups enhance solubility (logP reduction by ~0.5 units) but may reduce binding affinity compared to electron-withdrawing groups (e.g., nitro or chloro). Comparative IC50 studies show chloro-substituted analogs exhibit 5–10× higher enzyme inhibition but lower aqueous solubility .
Q. What strategies resolve contradictions in SAR data for imidazole-thiazole hybrids?
- Answer: Use multivariate analysis to isolate variables (e.g., substituent electronic effects vs. steric hindrance). Pair computational docking (e.g., AutoDock Vina) with experimental binding assays to validate hypothesized interactions. For example, π-π stacking of the phenyl group with receptor pockets may offset thioacetamide flexibility .
Q. How can reaction mechanisms for key synthetic steps (e.g., thioether formation) be elucidated?
- Answer: Employ kinetic studies (variable timepoint sampling) and isotopic labeling (e.g., ³⁵S-thioglycolic acid) to track sulfur incorporation. Intermediate isolation via quenching (e.g., liquid N₂) and characterization via LC-MS can confirm proposed pathways .
Q. What advanced purification methods improve yield and purity for scale-up?
- Answer: High-performance liquid chromatography (HPLC) with C18 columns resolves closely related impurities. For industrial-scale production, continuous flow reactors reduce side reactions (e.g., oxidation of thioether) and improve reproducibility .
Methodological Resources
- Synthetic Protocols: Refer to (imidazole-thiazole coupling), (thioacetamide derivatization), and (multi-step reaction monitoring).
- Computational Tools: Molecular docking (AutoDock, Schrodinger Suite) and DFT calculations (Gaussian 09) for SAR analysis .
- Data Repositories: PubChem (CID: 49671614) for structural validation and spectral data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
